molecular formula C50H88O27 B3150349 Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin CAS No. 68715-56-0

Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin

Cat. No.: B3150349
CAS No.: 68715-56-0
M. Wt: 1121.2 g/mol
InChI Key: KYMXAKSTRFKCOI-XJKUUVBXSA-N
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Description

Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin is a chemically modified cyclodextrin, a type of cyclic oligosaccharide. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, making them useful in a wide range of applications. The modification of cyclodextrins, such as the methylation in this compound, enhances their solubility and stability, broadening their utility in scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin plays a significant role in biochemical reactions due to its ability to form host-guest complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. For example, it can form complexes with oxidized iodide species, enhancing the stability and performance of thermocells . The host-guest complexation of this compound with biomolecules can modulate their activity, stability, and solubility, making it a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes by interacting with cell membranes and intracellular components. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form complexes with specific biomolecules can alter their availability and activity within the cell, leading to changes in cellular function. Additionally, this compound can modulate the permeability of cell membranes, impacting the transport of ions and molecules across the membrane .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form host-guest complexes with various biomolecules. This complexation can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The compound’s interactions with biomolecules are primarily driven by non-covalent forces, such as hydrogen bonding and hydrophobic interactions. These interactions can stabilize or destabilize specific biomolecules, influencing their activity and function within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability in aqueous solutions and its ability to form stable complexes with biomolecules contribute to its long-term effects on cellular function. Studies have shown that the absence of precipitation in the this compound and iodide system enhances the temporal stability of its power output in thermocells . This stability is crucial for maintaining consistent biochemical effects over extended periods.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may enhance the activity and stability of specific biomolecules, leading to beneficial effects on cellular function. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular membranes or interfering with essential biochemical pathways. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s ability to form complexes with biomolecules can influence metabolic flux and metabolite levels within the cell. For example, this compound can modulate the activity of enzymes involved in redox reactions, impacting the overall metabolic balance . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The ability of this compound to form stable complexes with biomolecules can also influence its distribution, ensuring targeted delivery to specific sites within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and for exerting its biochemical effects. Understanding the subcellular distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin typically involves the methylation of alpha-cyclodextrin. This process can be achieved through the reaction of alpha-cyclodextrin with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure complete methylation at the 2, 3, and 6 positions of the glucose units .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin primarily undergoes host-guest complexation reactions. It can form inclusion complexes with various guest molecules, including organic compounds and ions. This property is utilized in applications such as drug delivery and separation processes .

Common Reagents and Conditions: The formation of inclusion complexes typically involves mixing this compound with the guest molecule in an aqueous or organic solvent. The conditions are usually mild, with room temperature and neutral pH being sufficient for complex formation .

Major Products: The major products of these reactions are the inclusion complexes themselves, where the guest molecule is encapsulated within the cyclodextrin cavity. These complexes can exhibit enhanced solubility, stability, and bioavailability compared to the free guest molecule .

Scientific Research Applications

Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced solubility and stability, which make it particularly useful for applications requiring high solubility and stability of the inclusion complexes. Its ability to form stable complexes without precipitation issues, even in the presence of electrolytes, sets it apart from other cyclodextrins .

Properties

CAS No.

68715-56-0

Molecular Formula

C50H88O27

Molecular Weight

1121.2 g/mol

IUPAC Name

(1S,3S,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-33,34,35,36,37,38,39,40,41,42-decamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane

InChI

InChI=1S/C50H88O27/c1-51-19-25-31-36(56-6)42(62-12)47(69-25)75-33-27(21-53-3)71-49(44(64-14)38(33)58-8)77-35-29(23-55-5)72-50(45(65-15)40(35)60-10)76-34-28(22-54-4)70-48(43(63-13)39(34)59-9)74-32-26(20-52-2)68-46(41(61-11)37(32)57-7)67-24-16-17-30(73-31)66-18-24/h24-50H,16-23H2,1-15H3/t24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50+/m0/s1

InChI Key

KYMXAKSTRFKCOI-XJKUUVBXSA-N

SMILES

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7[CH][CH]C(O2)O[CH]7)COC)COC)COC)COC)OC)OC

Isomeric SMILES

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@H]7CC[C@@H](O2)OC7)COC)COC)COC)COC)OC)OC

Canonical SMILES

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7CCC(O2)OC7)COC)COC)COC)COC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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